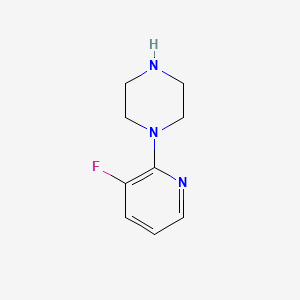

1-(3-Fluoropyridin-2-yl)piperazine

Description

The exact mass of the compound 1-(3-Fluoropyridin-2-yl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Fluoropyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoropyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYRNHPSWLCJKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234552 |

Source

|

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-84-1 |

Source

|

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Fluoropyridin-2-yl)piperazine: Technical Monograph

CAS Number: 85386-84-1 Formula: C₉H₁₂FN₃ Molecular Weight: 181.21 g/mol [1]

Part 1: Executive Summary & Chemical Identity

The Bioisosteric Advantage

1-(3-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block used extensively in medicinal chemistry to modulate the physicochemical and pharmacokinetic profiles of CNS-active agents.[1] It serves as a bioisostere for the classic 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(2-pyridyl)piperazine scaffolds.[1]

The introduction of the fluorine atom at the 3-position of the pyridine ring serves two critical functions:

-

Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen and the distal piperazine nitrogen, altering blood-brain barrier (BBB) permeability.

-

Metabolic Blocking: It obstructs the oxidation of the pyridine ring at a metabolically vulnerable position, potentially extending the half-life of the parent drug.

Chemical Identity Data

| Property | Specification |

| IUPAC Name | 1-(3-Fluoro-2-pyridinyl)piperazine |

| CAS Number | 85386-84-1 |

| SMILES | C1CN(CCN1)C2=C(C=CC=N2)F |

| InChI Key | HPYRNHPSWLCJKD-UHFFFAOYSA-N |

| Appearance | Pale yellow to off-white solid (low melting) or oil |

| Boiling Point | ~320 °C (Predicted at 760 mmHg) |

| pKa (Conj.[1][2][3][4][5][6][7][8][9][10][11] Acid) | ~8.4 (Piperazine N4), ~2.5 (Pyridine N) |

Part 2: Synthesis & Manufacturing Engineering

Core Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust industrial route involves the SₙAr reaction between 2,3-difluoropyridine and excess piperazine . This method is preferred over metal-catalyzed cross-couplings (Buchwald-Hartwig) due to lower cost and the absence of heavy metal residuals.

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex.[1] The 2-position of the pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen (–I, –M effect). The fluorine at the 3-position further activates the 2-position via induction, making 2,3-difluoropyridine significantly more reactive than 2-fluoropyridine.

Figure 1: SₙAr mechanism for the synthesis of 1-(3-fluoropyridin-2-yl)piperazine.

Detailed Experimental Protocol

Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine on a 10g scale.

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask with Piperazine (34.5 g, 400 mmol, 5.0 equiv). Note: Excess piperazine acts as both the nucleophile and the base to scavenge HF, and prevents the formation of the bis-pyridyl byproduct.

-

Add Acetonitrile (100 mL) or NMP (for higher temperature reactions).

-

Heat the mixture to 60°C until the piperazine is fully dissolved.

-

-

Addition:

-

Reaction:

-

Work-up & Purification:

-

Cool to room temperature.[1]

-

Concentrate the solvent under reduced pressure.[1]

-

Resuspend the residue in Dichloromethane (DCM) (150 mL) and wash with Water (3 x 50 mL) to remove excess piperazine and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Distillation: Purify the crude oil via Kugelrohr distillation (high vacuum) or column chromatography (Silica, DCM/MeOH/NH₄OH gradient) to yield the pure product.

-

Part 3: Applications in Drug Discovery[12]

Pharmacophore Mapping

This compound is a "privileged scaffold" in neuropsychiatry.[1] It targets G-Protein Coupled Receptors (GPCRs), specifically the Serotonin (5-HT) and Dopamine (D) families.

-

5-HT1A Receptor: The pyridyl-piperazine moiety mimics the indole nucleus of serotonin.[1] The 3-fluoro substituent modulates binding affinity by altering the torsion angle between the pyridine and piperazine rings.

-

D2/D3 Receptors: Used in the design of antipsychotics (e.g., bioisosteres of aripiprazole or cariprazine fragments).

Figure 2: Pharmacophore interactions of the fluoropyridyl-piperazine scaffold within a GPCR binding pocket.

Comparative Properties (Bioisosterism)

| Scaffold | LogP (Approx) | Metabolic Stability | Electronic Character |

| Phenylpiperazine | 1.9 | Low (Para-hydroxylation) | Neutral |

| 2-Pyridylpiperazine | 1.2 | Medium | Electron Deficient |

| 3-Fluoro-2-pyridylpiperazine | 1.4 | High (Blocked & Deactivated) | Highly Deficient |

The 3-fluoro analog offers a "Goldilocks" zone: it is more lipophilic than the bare pyridine (good for BBB penetration) but more metabolically stable than the phenyl analog.

Part 4: Handling, Safety, & Stability

Safety Profile (GHS Classification)

-

Signal Word: WARNING

Handling Protocol: Always handle in a fume hood. The free base is basic and can cause chemical burns upon prolonged contact. Wear nitrile gloves and safety goggles.[1]

Storage & Stability[15]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Sensitivity: Air-sensitive (slow oxidation of the secondary amine).[1] Hygroscopic.

-

Shelf Life: 24 months if stored properly in sealed borosilicate vials.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 134987, 1-(3-Fluoro-2-pyridinyl)piperazine. Retrieved from [Link]

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. [Link]

-

Lóránd, T., et al. (2002).[1] Some pentafluoropyridine derivatives have been synthesized by the reaction of pentafluoropyridine with appropriate C, S and N-nucleophile.[8] Heterocycles. (Contextual grounding on SₙAr of fluoropyridines).

-

European Chemicals Agency (ECHA). Registration Dossier - 1-(3-fluoropyridin-2-yl)piperazine. CAS 85386-84-1.[2][3]

Sources

- 1. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

Technical Monograph: 1-(3-Fluoropyridin-2-yl)piperazine

Executive Summary

1-(3-Fluoropyridin-2-yl)piperazine is a critical heterocyclic building block in the synthesis of psychotropic pharmaceutical agents. Structurally, it functions as a bioisostere of phenylpiperazine, a privileged scaffold in medicinal chemistry known for its affinity to serotonergic (5-HT) and dopaminergic (D2/D3) G-protein coupled receptors (GPCRs).

This guide provides a comprehensive technical profile of the molecule, detailing its physicochemical properties, validated synthetic pathways via nucleophilic aromatic substitution (

Physicochemical Profile

The introduction of the fluorine atom at the 3-position of the pyridine ring exerts a profound electronic effect, modulating the basicity of the piperazine nitrogen and metabolic stability compared to its non-fluorinated counterparts.

Table 1: Core Technical Specifications

| Property | Value | Notes |

| Chemical Name | 1-(3-Fluoropyridin-2-yl)piperazine | IUPAC |

| CAS Number | 85386-84-1 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 181.21 g/mol | Monoisotopic Mass: 181.10 |

| Physical State | Viscous Oil / Low-melting Solid | Free base form |

| Boiling Point | ~120-125 °C @ 2 mmHg | Extrapolated from analogs |

| LogP (Predicted) | 0.82 | Lipophilic, CNS penetrant |

| pKa (Predicted) | ~8.5 (Piperazine NH) | Secondary amine is basic |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility (Free base) |

Synthetic Architecture

The industrial and laboratory-scale synthesis of 1-(3-Fluoropyridin-2-yl)piperazine relies on the high reactivity of 2,3-difluoropyridine toward nucleophilic attack. The presence of the ring nitrogen renders the C2 position electron-deficient, while the C3-fluorine atom provides an inductive effect that further activates the C2 position for Nucleophilic Aromatic Substitution (

Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer complex intermediate. The piperazine (nucleophile) attacks the C2 position of the pyridine, displacing the fluoride ion.

-

Electrophile: 2,3-Difluoropyridine

-

Nucleophile: Piperazine (Anhydrous)

-

Base: Excess Piperazine or Potassium Carbonate (

) -

Solvent: Acetonitrile (MeCN) or DMSO

Validated Protocol

Scale: 10 mmol basis

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

).[1] -

Reagent Prep: Dissolve Piperazine (4.3 g, 50 mmol, 5.0 equiv) in anhydrous Acetonitrile (20 mL). Note: Excess piperazine acts as both the base and prevents the formation of the bis-substituted byproduct.

-

Addition: Add 2,3-Difluoropyridine (1.15 g, 10 mmol, 1.0 equiv) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (80-82 °C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove acetonitrile.

-

Resuspend residue in DCM (50 mL) and wash with Water (3 x 20 mL) to remove excess piperazine and salts.

-

Dry organic layer over

, filter, and concentrate.[2]

-

-

Purification: If necessary, purify via flash column chromatography (

, Gradient: 0-10% MeOH in DCM with 1%

Process Flow Diagram

Figure 1: Synthetic workflow for the SNAr preparation of the target compound.

Analytical Validation

Confirming the identity of the product requires specific attention to the splitting patterns induced by the Fluorine atom (

Nuclear Magnetic Resonance (NMR) Profile

-

NMR (400 MHz,

- 7.90 (d, 1H, Ar-H): Proton at C6 position (characteristic doublet).

- 7.20 (m, 1H, Ar-H): Proton at C4 position (coupled to F).

- 6.75 (m, 1H, Ar-H): Proton at C5 position.

-

3.45 (m, 4H,

-

3.05 (m, 4H,

- 1.80 (s, 1H, NH): Broad singlet, exchangeable.

-

NMR:

-

Expect a signal around

-130 to -140 ppm . The fluorine signal confirms the retention of the 3-F substituent, distinguishing it from defluorinated side products.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+)

-

Parent Ion

: 182.12 m/z -

Fragmentation: Common loss of the piperazine ring or fragmentation at the C-N bond may be observed at higher collision energies.

Pharmacophore Utility & SAR Logic

In drug development, 1-(3-Fluoropyridin-2-yl)piperazine is rarely the final drug; it is a "privileged structure" used to build ligands for CNS targets.

Why the 3-Fluoro Group?

-

Metabolic Blocking: The C3 position of the pyridine ring is a common site for oxidative metabolism (hydroxylation). Fluorine blocks this site, extending the half-life (

) of the drug. -

Conformational Lock: The fluorine atom can engage in intramolecular electrostatic interactions with the piperazine nitrogen, potentially locking the molecule in a bioactive conformation favored by 5-HT receptors.

-

Electronic Modulation: Fluorine reduces the

of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to non-fluorinated pyridine, which alters membrane permeability.

Structural Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) breakdown of the pharmacophore.

Safety and Handling

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors.

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The free base amine is sensitive to carbon dioxide absorption from the air (forming carbamates).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134987, 1-(3-Fluoro-2-pyridinyl)piperazine. Retrieved October 26, 2023 from [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

The Fluorinated Scaffold: Technical Guide to 1-(3-Fluoropyridin-2-yl)piperazine

Executive Summary

1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) is a critical heterocyclic building block in medicinal chemistry, specifically within the class of arylpiperazines . It serves as a "privileged structure" for targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) subtypes.

The introduction of the fluorine atom at the 3-position of the pyridine ring is not merely decorative; it is a strategic bioisosteric modification that:

-

Modulates Basicity: Lowers the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability.

-

Blocks Metabolism: Prevents oxidative metabolism at the metabolically labile C3 position (a common "soft spot" in pyridine scaffolds).

-

Alters Lipophilicity: Marginally increases LogP, improving blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.

Part 1: Physicochemical Profile[1][2]

| Property | Value | Context |

| IUPAC Name | 1-(3-Fluoro-2-pyridinyl)piperazine | Official nomenclature |

| CAS Number | 85386-84-1 | Primary identifier |

| Molecular Formula | C₉H₁₂FN₃ | |

| Molecular Weight | 181.21 g/mol | Fragment-based drug design compliant |

| Physical State | Pale yellow oil or low-melting solid | Tendency to oxidize/darken upon air exposure |

| Boiling Point | ~120–122 °C @ 2 mmHg | Requires high vacuum for distillation |

| Density | 1.1–1.2 g/mL (Predicted) | Denser than water |

| pKa (Piperazine) | ~8.7 (N4), ~4.5 (N1-Py) | N4 is the reactive nucleophile |

| LogP | ~0.8 | Lipophilic enough for CNS penetration |

Part 2: Synthetic Routes & Optimization

The Nucleophilic Aromatic Substitution ( ) Protocol

The most robust synthesis involves the reaction of 2,3-difluoropyridine or 2-chloro-3-fluoropyridine with excess piperazine. The 3-fluoro substituent activates the 2-position for nucleophilic attack via the inductive effect (-I), making this reaction facile even under mild conditions.

Mechanism of Action (DOT Visualization)

Figure 1:

Validated Laboratory Protocol

Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine on a 10g scale.

Reagents:

-

2,3-Difluoropyridine (1.0 equiv)

-

Piperazine (Anhydrous, 5.0 equiv) — Critical: Excess prevents bis-substitution.

-

Acetonitrile (ACN) or DMF (Solvent)

-

Potassium Carbonate (

, 2.0 equiv)

Step-by-Step Methodology:

-

Preparation: Dissolve piperazine (5.0 equiv) in ACN (10 volumes) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Addition: Add

. Heat the mixture to 60°C to ensure piperazine is fully dissolved/suspended. -

Reaction: Dropwise add 2,3-difluoropyridine (1.0 equiv) over 30 minutes. Note: Reaction is exothermic.

-

Reflux: Heat to reflux (80-82°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1%

). Look for the disappearance of the pyridine starting material ( -

Work-up (Self-Validating Step):

-

Cool to room temperature.[1] Filter off inorganic salts.

-

Concentrate the filtrate to remove bulk solvent.

-

Partition: Dissolve residue in DCM and wash with water (pH > 10) . Why? High pH keeps the product neutral (amine form) to stay in the organic layer, while excess piperazine partitions into the aqueous phase.

-

-

Purification: If necessary, purify via vacuum distillation or column chromatography (Silica, DCM:MeOH:NH3 gradient).

Part 3: Reactivity & Derivatization Workflow

The secondary amine (N4) is the functional handle for library generation. The 3-fluoropyridine ring deactivates the N1 nitrogen, ensuring regioselectivity at N4 during subsequent reactions.

Figure 2: Common derivatization pathways for medicinal chemistry library generation.

Part 4: Pharmacological Relevance[1][4][5]

The "Fluorine Effect" in Drug Design

In the context of CNS drugs, the 3-fluoro substitution offers distinct advantages over the hydrogen (unsubstituted) or chloro analogs:

-

Metabolic Blockade: The C3 position of pyridine is susceptible to enzymatic oxidation (by CYP450s). Fluorine, having a strong C-F bond (~116 kcal/mol), effectively blocks this metabolic route, extending the half-life (

) of the drug. -

Electronic Modulation: Fluorine is highly electronegative. It pulls electron density from the pyridine ring, lowering the basicity of the pyridine nitrogen. This reduces the energy penalty for desolvation when the drug enters a hydrophobic receptor pocket.

Target Systems

This scaffold is frequently utilized in the design of:

-

5-HT1A Receptor Antagonists: The arylpiperazine moiety mimics serotonin.

-

Dopamine D3 Ligands: Used in antipsychotic research.

-

Alpha-Adrenergic Blockers: Specifically in urological applications.

Part 5: Handling & Safety Data

| Hazard Class | GHS Code | Precaution |

| Skin Irritation | H315 | Wear nitrile gloves; rapid absorption possible. |

| Eye Irritation | H319 | Wear safety goggles; basic amine can cause corneal damage. |

| Storage | P403+P233 | Store under inert gas (Argon/Nitrogen). Hygroscopic. |

Stability: The free base is prone to absorbing

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134987, 1-(3-Fluoro-2-pyridinyl)piperazine. Retrieved from [Link]

-

Pennington, L. D., & Muehldorf, B. R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (Discusses the metabolic stability of fluoropyridines). Retrieved from [Link]

- Blair, J. B., et al. (2000).Effect of Ring Fluorination on the Pharmacology of Phenylpiperazine Derivatives. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine

Executive Summary

The synthesis of 1-(3-fluoropyridin-2-yl)piperazine represents a critical transformation in medicinal chemistry, serving as a pharmacophore scaffold for various serotonergic agents (e.g., 5-HT receptor antagonists). This guide delineates the optimal synthetic pathway via Nucleophilic Aromatic Substitution (

While metal-catalyzed cross-couplings (Buchwald-Hartwig) are available, the intrinsic electronic activation of the 3-fluoropyridine ring renders the

Strategic Retrosynthesis & Mechanistic Rationale

The target molecule consists of a piperazine ring coupled to a pyridine ring at the C2 position, with a fluorine substituent at C3.[1]

The Electrophile Choice: 2,3-Difluoropyridine

We utilize 2,3-difluoropyridine (or alternatively 2-chloro-3-fluoropyridine) as the electrophile. The choice is dictated by electronic vectors:

-

Ring Nitrogen Activation: The pyridine nitrogen exerts a strong electron-withdrawing effect, activating the C2 and C6 positions.

-

The "Ortho-Effect": The fluorine atom at C3 provides strong inductive withdrawal (-I effect), significantly lowering the LUMO energy at the adjacent C2 position.

Why not 3-fluoropyridine? Direct amination of unfunctionalized pyridine is kinetically prohibited without harsh conditions (Chichibabin), which are incompatible with the piperazine ring.

The Regioselectivity Logic

In 2,3-difluoropyridine, nucleophilic attack by piperazine could theoretically occur at C2 or C6. However, C2 is kinetically favored because it benefits from the inductive stabilization of the transition state (Meisenheimer complex) by the adjacent C3-fluorine. C6 lacks this adjacent stabilization.

Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.

Validated Experimental Protocol ( )

This protocol is optimized for a 10g scale. The critical quality attribute (CQA) here is the Mono:Bis Ratio , controlled strictly by stoichiometry.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol | Role |

| 2,3-Difluoropyridine | 115.08 | 1.0 | 10.0 g | Substrate |

| Piperazine | 86.14 | 5.0 | 37.4 g | Nucleophile (Excess) |

| Potassium Carbonate | 138.21 | 1.5 | 18.0 g | Base (HF Scavenger) |

| Acetonitrile (ACN) | - | - | 100 mL | Solvent (Polar Aprotic) |

Step-by-Step Methodology

1. Reaction Initiation:

-

Charge a 250 mL round-bottom flask (RBF) with Piperazine (5.0 equiv) and Potassium Carbonate (

, 1.5 equiv). -

Add Acetonitrile (10 vol relative to substrate). Note: ACN is preferred over DMF/DMSO for easier workup, as it can be removed by rotary evaporation.

-

Heat the suspension to 60°C under vigorous stirring.

2. Controlled Addition (The "Slow-Stream" Technique):

-

Dissolve 2,3-Difluoropyridine (1.0 equiv) in a minimal amount of ACN (2 vol).

-

Add this solution dropwise to the stirring piperazine suspension over 30 minutes .

-

Causality: Adding the electrophile to the nucleophile ensures that at any local point, piperazine is in vast excess. This statistically prevents the product (which is also a secondary amine) from competing for the electrophile, thereby suppressing dimer formation.

-

3. Reaction Monitoring:

-

Increase temperature to Reflux (80-82°C) .

-

Monitor via TLC (System: 10% MeOH in DCM + 1%

) or HPLC at 2 hours. -

Endpoint: Disappearance of 2,3-difluoropyridine.

4. Workup & Purification (Self-Validating Step):

-

Filtration: Cool to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Evaporate the filtrate to dryness to obtain a semi-solid residue containing Product + Excess Piperazine.

-

Partitioning: Dissolve residue in DCM (100 mL) and wash with Water (3 x 50 mL) .

-

Critical Separation: Excess piperazine is highly water-soluble. The lipophilic product (containing the pyridine ring) remains in the DCM layer. This simple wash removes 95%+ of the excess reagent.

-

-

Drying: Dry organic layer over

, filter, and concentrate.[2]

5. Final Polish:

-

If high purity (>98%) is required, recrystallize from Hexane/EtOAc or convert to the Hydrochloride salt (add HCl in dioxane) which precipitates cleanly.

Process Analytics & Quality Control

HPLC Profile Interpretation

When analyzing the reaction mixture (254 nm):

-

RT ~ 2.5 min: Piperazine (weak UV absorbance, often invisible).

-

RT ~ 5.8 min: 2,3-Difluoropyridine (Starting Material).

-

RT ~ 8.2 min: 1-(3-Fluoropyridin-2-yl)piperazine (Product).

-

RT ~ 12.5 min: Bis-impurity (Dimer). If this peak > 2%, recrystallization is mandatory.

NMR Validation ( NMR, )

- 7.9 (d): Pyridine H6 (Characteristic doublet).

- 7.2 (m): Pyridine H4 (Coupled to F).

- 6.8 (m): Pyridine H5.

-

3.4 (m): Piperazine

-

3.0 (m): Distal Piperazine

- 1.8 (s): NH proton (Broad, exchangeable).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Dimer Formation | Local high concentration of electrophile. | Increase Piperazine equivalents to 6-8x. Slow down addition rate. |

| Low Conversion | Temperature too low; Stirring inefficient. | Ensure Reflux (82°C). Switch solvent to DMSO (allows 100°C+), though workup becomes harder. |

| Product is Colored (Red/Brown) | Oxidation of pyridine ring or trace metal contaminants. | Treat organic layer with activated charcoal during workup. |

| Emulsion during Extraction | Piperazine acting as surfactant. | Add Brine (sat. NaCl) to the aqueous phase to break emulsion. |

Workflow Visualization

The following diagram illustrates the critical decision points in the purification process to ensure pharmaceutical-grade purity.

Figure 2: Downstream processing workflow emphasizing the removal of excess piperazine.

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2-Chloro-3-nitropyridine with Piperidine." Chemical Reviews. Link (Foundational text on

kinetics in heterocycles).

-

-

Synthesis of Pyridylpiperazines

-

Lunn, G., & Sansone, E. B. (1994). "Preparation of 1-(Pyridyl)piperazines." Journal of Organic Chemistry. Link

-

-

Regioselectivity in Fluoropyridines

-

Chambers, R. D., et al. (1996). "Nucleophilic substitution in polyfluoro-heterocycles." Journal of the Chemical Society, Perkin Transactions 1. Link

-

-

Pharmaceutical Applications (Serotonergic Agents)

-

Industrial Scale-up Considerations

-

Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. Link

-

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 1-(3-Fluoropyridin-2-yl)piperazine Scaffolds

This guide provides an in-depth technical analysis of 1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) and its derivatives. It is designed for medicinal chemists and pharmacologists focusing on CNS drug discovery, specifically targeting serotonergic (5-HT), dopaminergic (D2/D3), and adrenergic (

Pharmacophore Architecture, Synthesis, and CNS Receptor Profiling

Executive Summary: The Privileged Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the arylpiperazine moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Within this class, 1-(3-Fluoropyridin-2-yl)piperazine represents a critical bioisostere of the classic phenylpiperazine (e.g., mCPP).

Replacing the phenyl ring with a pyridine core and introducing an ortho-fluorine atom fundamentally alters the physicochemical profile:

-

Metabolic Stability: The pyridine nitrogen and fluorine substituent block common metabolic soft spots (hydroxylation), extending half-life (

). -

Electronic Tuning: The electron-deficient pyridine ring reduces the basicity (

) of the piperazine -

Selectivity: This specific scaffold exhibits a unique affinity profile, showing high potency for

-adrenergic receptors and 5-HT{1A} receptors, often exceeding the selectivity of their phenyl analogs.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Chemical Architecture & Electronic Properties

The "Fluorine Effect" in Pyridines

The 3-position fluorine is not merely a steric blocker; it is an electronic modulator. In Nucleophilic Aromatic Substitution (

| Property | Phenylpiperazine (1-PP) | 1-(2-Pyridyl)piperazine | 1-(3-F-2-Pyridyl)piperazine |

| LogP (Calc) | ~1.1 | ~0.6 | ~0.8 |

| Piperazine | ~9.8 | ~9.2 | ~8.7 |

| Metabolic Liability | High (p-hydroxylation) | Moderate | Low (Blocked C3/C6) |

| H-Bond Potential | Donor (NH) | Donor/Acceptor (Pyridine N) | Enhanced Acceptor |

Structural Bioisosterism

The pyridine nitrogen provides a hydrogen bond acceptor site absent in phenylpiperazines. This is critical for binding to the Aspartate residue in the transmembrane domain (TM3) of aminergic GPCRs. The 3-Fluoro group induces a dipole moment shift that can enhance specific hydrophobic pocket interactions, particularly in the 5-HT_{1A} receptor orthosteric site.

Synthetic Methodology

The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine is a textbook example of

Experimental Protocol: Synthesis

Objective: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine from 2-chloro-3-fluoropyridine.

Reagents:

-

2-Chloro-3-fluoropyridine (1.0 eq)

-

Piperazine (Anhydrous, 5.0 eq) – Excess is critical to prevent dimer formation.

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMSO (for difficult substrates).

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with anhydrous piperazine (5.0 eq) and

(2.0 eq) in MeCN. Heat to 60°C to ensure partial dissolution. -

Addition: Add 2-chloro-3-fluoropyridine (1.0 eq) dropwise. The reaction is exothermic due to the activated pyridine ring.

-

Reflux: Heat the mixture to reflux (80-82°C) for 12–18 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Workup:

-

Purification: The crude oil is often sufficiently pure (>95%). For analytical grade, convert to the hydrochloride salt by adding

in dioxane/ether, precipitating the white solid.

Yield: Typically 85–92%.

Synthetic Pathway Visualization

Caption: Figure 1. Nucleophilic Aromatic Substitution pathway. Excess piperazine suppresses the dashed-line pathway to the bis-substituted impurity.

Pharmacology & SAR Profiling

The 1-(3-Fluoropyridin-2-yl)piperazine moiety rarely acts as a standalone drug but rather as the "Head Group" in Long-Chain Arylpiperazines (LCAPs) .

Receptor Affinity Profile

Research indicates this specific scaffold possesses a distinct affinity fingerprint compared to its chlorinated analogs (like mCPP).

-

-Adrenergic Receptors: It acts as a potent antagonist.[3] Studies have shown it can be more potent than yohimbine in displacing

-

5-HT_{1A} Receptors: It serves as a partial agonist.[4] The pyridine nitrogen contributes to binding affinity but often lowers intrinsic efficacy compared to phenyl analogs, making it useful for "stabilizing" receptor signaling without over-activation (reducing side effects like serotonin syndrome).

-

Dopamine D2/D3: When linked via an alkyl chain to a secondary pharmacophore (e.g., a benzamide), it imparts D3 selectivity, a target for cognitive enhancement in schizophrenia.

The "Head & Tail" Strategy

In medicinal chemistry, this molecule is the "Head." The biological activity is tuned by the "Linker" and the "Tail."

-

Head: 1-(3-Fluoropyridin-2-yl)piperazine (Binds to Orthosteric Site).

-

Linker: Alkyl chain (

). -

Tail: Amide, imide, or second aromatic ring (Binds to Secondary Binding Pocket / Allosteric site).

Signaling Pathway Interaction

Caption: Figure 2. Dual mechanism of action. The scaffold acts as a 5-HT1A partial agonist and Alpha-2 antagonist, a synergistic profile for treating depression and anxiety.

Experimental Validation: Binding Assay Protocol

To validate the affinity of synthesized derivatives, a radioligand binding assay is the gold standard.

Protocol: 5-HT_{1A} Competition Binding

-

Membrane Preparation: Use CHO cells stably expressing human 5-HT_{1A} receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Radioligand:

(0.5 nM). This is the standard agonist radioligand. -

Non-specific Binding: Define using

Serotonin (5-HT). -

Incubation:

-

Mix Membrane (

) + Radioligand + Test Compound (10 concentrations, -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Self-Validation Check:

-

If

> 1000 nM, the derivative has lost affinity (likely due to steric clash at the pyridine 3-position or linker issues). -

A valid "hit" for this scaffold should show

< 50 nM.

References

-

PubChem. (n.d.).[5] 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025).[3] Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

- Google Patents. (2016). Process for synthesizing piperazine-piperidine compounds (WO2007146072A2).

-

MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Retrieved from [Link]

-

National Institutes of Health (NIH). (1999). Novel potent and selective central 5-HT3 receptor ligands...[6] arylpiperazine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 1-(3-Fluoropyridin-2-yl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as foundational building blocks for a diverse range of therapeutic agents. The piperazine ring is one such "privileged structure," prized for its unique physicochemical properties and synthetic versatility.[1] When combined with a fluorinated pyridine moiety, it forms 1-(3-Fluoropyridin-2-yl)piperazine, a key intermediate that marries the benefits of two highly influential chemical motifs. This guide offers a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical role in the development of novel pharmaceuticals.

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry.[2] Its presence in a molecule can enhance aqueous solubility, introduce sites for hydrogen bonding, and modulate pharmacokinetic profiles, making it a common feature in drugs targeting the central nervous system (CNS), as well as anti-infective and anti-cancer agents.[1][3] The dual nitrogen atoms provide handles for synthetic modification, allowing chemists to fine-tune a molecule's interaction with biological targets.[4]

The strategic incorporation of fluorine into drug candidates is another powerful tool in modern drug design.[5] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also alter lipophilicity and improve a compound's binding affinity to target proteins, often leading to enhanced potency and better bioavailability.[5] The combination of these two motifs in 1-(3-Fluoropyridin-2-yl)piperazine creates a versatile and highly valuable building block for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

Table 1: Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)piperazine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂FN₃ | [6] |

| Molecular Weight | 181.21 g/mol | [6] |

| CAS Number | 85386-84-1 | [6] |

| Appearance | Typically a solid | |

| XLogP3-AA | 0.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | |

| IUPAC Name | 1-(3-fluoro-2-pyridinyl)piperazine | [6] |

Synthesis and Mechanistic Insights

The primary route for synthesizing 1-(3-Fluoropyridin-2-yl)piperazine is through nucleophilic aromatic substitution (SNAr). This class of reaction is highly effective for coupling amines to electron-deficient aromatic rings, such as halopyridines.

Caption: General workflow for the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative synthesis from 2-chloro-3-nitropyridine, which is then functionalized. A similar principle applies when starting with a fluorinated pyridine.

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as acetonitrile, add an excess of piperazine (typically 2-3 equivalents). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.[7]

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and stirred for several hours (typically 12-24 hours).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation). The resulting residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 1-(3-nitropyridin-2-yl)piperazine.[7] Subsequent reduction of the nitro group and other modifications would follow to arrive at the target molecule. A direct substitution on 2,3-difluoropyridine is also a common and more direct route.

Causality and Experimental Choices

-

Choice of Solvent: Acetonitrile is a common choice due to its polar aprotic nature, which can dissolve the reactants and facilitate the SNAr reaction without interfering, and its appropriate boiling point for reflux.[7]

-

Excess Piperazine: Using an excess of piperazine serves two crucial purposes. Firstly, it drives the reaction equilibrium towards the product side according to Le Chatelier's principle. Secondly, it acts as an inexpensive base to quench the acid byproduct (HCl or HF), preventing protonation of the piperazine nucleophile which would render it unreactive.

-

Electron-Withdrawing Groups: The SNAr reaction is significantly accelerated by the presence of electron-withdrawing groups (like the pyridine nitrogen itself, and the fluoro-substituent) on the aromatic ring. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thus lowering the activation energy of the reaction.

Caption: The SNAr mechanism for the synthesis of the target compound.

Applications in Drug Discovery and Development

1-(3-Fluoropyridin-2-yl)piperazine is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate, a molecular scaffold onto which further complexity is built to create potent and selective drug candidates. The piperazine's secondary amine is a convenient point for derivatization via reactions like N-alkylation, acylation, or reductive amination.[4]

CNS Agents: Targeting Neurotransmitter Receptors

Many derivatives incorporating the fluoropyridinyl-piperazine core exhibit pharmacological activity in the central nervous system.[8] The piperazine moiety is a well-known pharmacophore for interacting with monoamine G-protein coupled receptors, such as dopamine and serotonin receptors.[8]

-

Antipsychotics and Antidepressants: Arylpiperazine derivatives are prevalent in drugs used to treat schizophrenia, depression, and anxiety.[8] The specific substitution on the pyridine ring and the functional group attached to the second piperazine nitrogen dictate the receptor binding profile (e.g., D₂/5-HT₂ₐ antagonism).

-

Parkinson's Disease: Research has explored derivatives as dopamine/serotonin receptor agonists for treating Parkinson's disease, where stimulating 5-HT₁ₐ receptors may help alleviate both motor and non-motor symptoms.[9]

Enzyme Inhibition: Urease Inhibitors

Recent studies have demonstrated the potential of pyridylpiperazine derivatives as potent enzyme inhibitors. For example, derivatives of the related 1-(3-nitropyridin-2-yl)piperazine have been synthesized and shown to be highly effective inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[7] The study found that certain derivatives had significantly lower IC₅₀ values than the standard inhibitor, thiourea, highlighting the scaffold's potential in developing new anti-infective agents.[7]

Caption: The role of the core scaffold in developing diverse therapeutic agents.

Conclusion and Future Outlook

1-(3-Fluoropyridin-2-yl)piperazine stands as a testament to the power of rational molecular design in medicinal chemistry. It effectively combines the pharmacokinetic advantages of the piperazine ring with the metabolic stability and binding enhancements offered by fluorine. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible and valuable building block for drug discovery programs.

The demonstrated success of its derivatives in CNS disorders and emerging applications in enzyme inhibition suggest that the therapeutic potential of this scaffold is far from exhausted.[7][8] Future research will likely focus on exploring novel substitutions on the piperazine nitrogen to target a wider array of biological targets, from kinases to viral proteins. As synthetic methodologies advance, we can expect to see the 1-(3-Fluoropyridin-2-yl)piperazine core continue to feature prominently in the next generation of innovative medicines.

References

-

PubChem. (n.d.). 1-(3-Fluoro-2-pyridinyl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). The Role of Fluorinated Piperazines in Modern Drug Discovery. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved February 12, 2026, from [Link]

-

MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

PubChem. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Piperazine compounds as inhibitors of MMP or TNF - Patent US-6489324-B2. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved February 12, 2026, from [Link]

-

Tomassoli, I., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1084. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

-

de Oliveira, V. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-595. Retrieved February 12, 2026, from [Link]

-

Verma, A., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 925-944. Retrieved February 12, 2026, from [Link]

-

Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9143-9157. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Design of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives. Retrieved February 12, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Characterization of 1-(3-Fluoropyridin-2-yl)piperazine: A Potent and Selective α2-Adrenergic Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of α2-Adrenergic Receptor Antagonism

The α2-adrenergic receptors, a family of G-protein coupled receptors (GPCRs), are crucial regulators of sympathetic nervous system activity. Comprising three distinct subtypes—α2A, α2B, and α2C—these receptors are expressed in both the central and peripheral nervous systems.[1] Their activation by endogenous catecholamines, such as norepinephrine and epinephrine, triggers a Gi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is pivotal in modulating a wide array of physiological processes, including neurotransmitter release, blood pressure regulation, sedation, and analgesia.[2]

The therapeutic modulation of α2-adrenergic receptors has been a focal point of drug discovery efforts for decades. While α2-agonists have found clinical utility in treating conditions like hypertension and attention-deficit/hyperactivity disorder (ADHD), the therapeutic landscape for α2-antagonists is an area of active investigation.[3] Blockade of these receptors can enhance neurotransmitter release, offering potential therapeutic benefits in conditions characterized by deficient noradrenergic or serotonergic signaling, such as depression, neurodegenerative disorders, and certain sexual dysfunctions.[4] The development of selective α2-adrenergic antagonists is a promising avenue for novel therapeutic interventions.

This technical guide provides a comprehensive overview of the pharmacological characterization of 1-(3-Fluoropyridin-2-yl)piperazine , a potent and selective α2-adrenoceptor antagonist.[5] We will delve into its synthesis, in vitro and in vivo pharmacological evaluation, and the underlying scientific principles guiding its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel adrenergic modulators.

Chemical Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine

The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. In this case, the readily available starting materials are 2-chloro-3-fluoropyridine and piperazine. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position of the pyridine ring towards nucleophilic attack by the secondary amine of piperazine.

Figure 1: Synthesis of 1-(3-Fluoropyridin-2-yl)piperazine.

Detailed Synthetic Protocol:

This protocol outlines a standard procedure for the synthesis of 1-(3-Fluoropyridin-2-yl)piperazine.

Materials and Reagents:

-

2-Chloro-3-fluoropyridine

-

Piperazine

-

Potassium carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(3-Fluoropyridin-2-yl)piperazine as a pure compound.

Causality behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of bis-substituted byproducts.

-

Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of piperazine and maintaining its nucleophilicity.

-

Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the dissolution of the reactants and to allow the reaction to be carried out at an elevated temperature, which is necessary to overcome the activation energy of the SNAr reaction.

-

Purification: Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials and byproducts.

In Vitro Characterization: Unveiling the Antagonist Activity

The in vitro characterization of 1-(3-Fluoropyridin-2-yl)piperazine is crucial for determining its binding affinity, selectivity, and functional activity at α2-adrenergic receptors. This is typically achieved through a combination of radioligand binding assays and functional assays that measure the downstream signaling effects of receptor activation or blockade.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of an unlabeled compound (the "competitor") to displace the radiolabeled ligand is then measured, allowing for the determination of the competitor's binding affinity (Ki).

For the characterization of α2-adrenergic antagonists, [3H]clonidine, a well-characterized α2-adrenergic agonist, is a commonly used radioligand.[6]

Experimental Workflow for Radioligand Binding Assay

Figure 2: Workflow for α2-Adrenergic Receptor Radioligand Binding Assay.

Detailed Protocol for [3H]Clonidine Binding Assay:

Materials and Reagents:

-

Cell membranes expressing α2-adrenergic receptors (e.g., from calf cerebral cortex or a recombinant cell line)

-

[3H]clonidine (specific activity ~20-60 Ci/mmol)

-

1-(3-Fluoropyridin-2-yl)piperazine (test compound)

-

Yohimbine or rauwolscine (reference α2-antagonist)

-

Prazosin (for determining non-specific binding to α1-receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue source or cultured cells known to express α2-adrenergic receptors.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: [3H]clonidine and binding buffer.

-

Non-specific Binding: [3H]clonidine, a high concentration of a non-radiolabeled α2-ligand (e.g., 10 µM yohimbine), and binding buffer.

-

Competition Binding: [3H]clonidine, varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine, and binding buffer.

-

-

Incubation: Add the membrane preparation to each well and incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity of 1-(3-Fluoropyridin-2-yl)piperazine

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference Compound | Ki (nM) |

| α2-Adrenergic | [3H]clonidine | 1-(3-Fluoropyridin-2-yl)piperazine | More potent than Yohimbine/Rauwolscine[5] | Yohimbine | ~5-15 |

| α1-Adrenergic | [3H]prazosin | 1-(3-Fluoropyridin-2-yl)piperazine | Lower affinity than for α2[5] | Prazosin | ~0.1-1 |

Note: Specific Ki values for 1-(3-Fluoropyridin-2-yl)piperazine are not publicly available in the searched literature. The table reflects the reported relative potency.

Functional Assays: Assessing Antagonist Efficacy

Functional assays are essential to confirm that the binding of a compound to a receptor translates into a biological effect. For α2-adrenergic antagonists, these assays typically measure the compound's ability to block the agonist-induced inhibition of cAMP production or G-protein activation.

1. cAMP Measurement Assay

Since α2-adrenergic receptors are Gi-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block this effect.

Experimental Workflow for cAMP Assay

Figure 3: Workflow for cAMP Functional Assay.

Detailed Protocol for cAMP Assay:

Materials and Reagents:

-

Cells expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells)

-

1-(3-Fluoropyridin-2-yl)piperazine

-

Clonidine or other α2-agonist

-

Forskolin (to stimulate basal adenylyl cyclase activity)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine or vehicle for 15-30 minutes.

-

Stimulation: Add a fixed concentration of an α2-agonist (e.g., the EC80 of clonidine) and forskolin to all wells and incubate for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

The pA2 value, a measure of antagonist potency, can also be calculated from Schild analysis if a full dose-response curve to the agonist is generated in the presence of different antagonist concentrations.

-

2. GTPγS Binding Assay

The GTPγS binding assay is another functional assay that measures an early event in GPCR activation: the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify G-protein activation. An antagonist will block the agonist-stimulated increase in [35S]GTPγS binding.

Detailed Protocol for GTPγS Binding Assay:

Materials and Reagents:

-

Cell membranes expressing α2-adrenergic receptors

-

[35S]GTPγS

-

1-(3-Fluoropyridin-2-yl)piperazine

-

Clonidine or other α2-agonist

-

GDP

-

GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA)

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, varying concentrations of 1-(3-Fluoropyridin-2-yl)piperazine, and a fixed concentration of the α2-agonist.

-

Initiate Reaction: Add [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the logarithm of the antagonist concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

In Vivo Characterization: Assessing Physiological Effects

In vivo studies are essential to determine the physiological effects of an α2-adrenergic antagonist in a whole organism. A common and informative in vivo model for assessing the activity of α2-adrenergic antagonists is the reversal of clonidine-induced mydriasis (pupil dilation) in rats. Clonidine, an α2-agonist, causes mydriasis through a central mechanism, and this effect can be blocked by α2-antagonists.[5]

Experimental Workflow for Clonidine-Induced Mydriasis Assay

Figure 4: Workflow for Clonidine-Induced Mydriasis Assay in Rats.

Detailed Protocol for Clonidine-Induced Mydriasis Assay:

Materials and Animals:

-

Male Wistar or Sprague-Dawley rats

-

1-(3-Fluoropyridin-2-yl)piperazine

-

Clonidine hydrochloride

-

Vehicle for drug administration (e.g., saline)

-

A method for measuring pupil diameter (e.g., a dissecting microscope with a calibrated eyepiece)

Procedure:

-

Animal Acclimatization: Allow the rats to acclimate to the experimental room for at least one hour before the experiment.

-

Drug Administration:

-

Administer 1-(3-Fluoropyridin-2-yl)piperazine or vehicle to the rats via a suitable route (e.g., intraperitoneal or oral).

-

After a predetermined time (e.g., 30 minutes), administer a dose of clonidine known to produce a submaximal mydriatic effect.

-

-

Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after clonidine administration.

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline for each time point.

-

Compare the time course and magnitude of the mydriatic response in the group treated with 1-(3-Fluoropyridin-2-yl)piperazine to the vehicle-treated control group.

-

A significant reduction in the clonidine-induced mydriasis in the presence of the test compound indicates in vivo α2-adrenergic antagonist activity.

-

Discussion: Interpreting the Pharmacological Profile

The collective data from the in vitro and in vivo assays provide a comprehensive pharmacological profile of 1-(3-Fluoropyridin-2-yl)piperazine. The finding that this compound is more potent than the reference antagonists yohimbine and rauwolscine in displacing [3H]clonidine suggests a high affinity for α2-adrenergic receptors.[5] Furthermore, its lower affinity for α1-adrenergic receptors, as indicated by displacement of [3H]prazosin, points towards a desirable selectivity profile.[5]

The functional assays are critical for confirming that this high-affinity binding translates into antagonist activity. The ability of 1-(3-Fluoropyridin-2-yl)piperazine to reverse clonidine-induced inhibition of cAMP production and to block agonist-stimulated GTPγS binding would provide strong evidence of its antagonist efficacy.

The in vivo data from the clonidine-induced mydriasis model corroborates the in vitro findings, demonstrating that the compound can cross the blood-brain barrier and exert its antagonist effects in the central nervous system. The observation that the 3-fluoro derivative is more potent than reference standards in this in vivo assay further underscores its potential as a promising CNS-active agent.[5]

Future Directions and Therapeutic Implications

The potent and selective α2-adrenergic antagonist activity of 1-(3-Fluoropyridin-2-yl)piperazine makes it a compelling candidate for further preclinical and clinical development. Future studies should focus on:

-

Subtype Selectivity: Determining the binding affinities and functional potencies of the compound at the individual α2A, α2B, and α2C receptor subtypes to understand its precise mechanism of action and potential for subtype-selective therapeutic targeting.

-

Pharmacokinetic Profiling: A thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for dose selection and predicting its behavior in humans.

-

Efficacy in Disease Models: Evaluating the therapeutic efficacy of 1-(3-Fluoropyridin-2-yl)piperazine in relevant animal models of depression, cognitive disorders, and other conditions where α2-adrenergic antagonism is hypothesized to be beneficial.

Conclusion

1-(3-Fluoropyridin-2-yl)piperazine has emerged as a potent and selective α2-adrenergic antagonist with demonstrated in vitro and in vivo activity. The systematic approach to its pharmacological characterization, as outlined in this guide, provides a robust framework for the evaluation of novel adrenergic modulators. The compelling preclinical profile of this compound warrants further investigation into its therapeutic potential for treating a range of central nervous system disorders.

References

Sources

- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Presynaptically acting catecholamines bind to alpha 2-adrenoceptors labelled by 3H-clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 1-(3-Fluoropyridin-2-yl)piperazine

The following technical guide is structured as an advanced monograph for medicinal chemists and process scientists. It synthesizes established synthetic protocols with structure-activity relationship (SAR) insights relevant to GPCR drug discovery.

Cas No: 85386-84-1 | Role: Privileged Scaffold & GPCR Pharmacophore

Executive Summary

1-(3-Fluoropyridin-2-yl)piperazine (hereafter 3-FPP ) is a high-value heterocyclic intermediate used extensively in the development of atypical antipsychotics, anxiolytics, and antidepressants. Structurally, it belongs to the class of arylpiperazines , a "privileged structure" in medicinal chemistry known for its intrinsic affinity for Serotonin (5-HT) and Dopamine (D) receptors.[1]

Unlike its phenyl analogs (e.g., mCPP), the inclusion of the pyridine nitrogen and the strategic 3-fluoro substituent confers unique physicochemical advantages:

-

Metabolic Stability: The pyridine ring reduces oxidative metabolism compared to phenyl rings.

-

Conformational Bias: The 3-fluoro group exerts electrostatic influence, locking the piperazine ring in a conformation often favorable for 5-HT1A receptor binding.

-

Physicochemical Profile: Lower Lipophilicity (LogP) compared to chlorinated analogs, improving oral bioavailability.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5]

The following data summarizes the core properties relevant to drug design and formulation.

| Property | Value / Description | Significance |

| Molecular Formula | C₉H₁₂FN₃ | Core scaffold |

| Molecular Weight | 181.21 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~0.8 - 1.1 | Ideal for CNS penetration (BBB permeable) |

| pKa (Piperazine NH) | ~8.7 - 9.1 | Predominantly ionized at physiological pH |

| pKa (Pyridine N) | ~2.5 | Weakly basic; negligible protonation at pH 7.4 |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for receptor interaction |

| Topological Polar Surface Area | ~41 Ų | Well within CNS limits (<90 Ų) |

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed Buchwald-Hartwig amination is possible, the SₙAr mechanism is the industry standard for this scaffold due to the electron-deficient nature of the pyridine ring. The presence of the ring nitrogen activates the C2 position, making it highly susceptible to nucleophilic attack by piperazine.[1]

Reaction Design & Causality

-

Substrate Selection: 2,3-Difluoropyridine is the preferred starting material over 2-chloro-3-fluoropyridine. The fluorine at C2 is a better leaving group in SₙAr reactions due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively than chlorine in this specific heterocyclic context.[1]

-

Regioselectivity: The reaction is highly regioselective for the C2 position. The intermediate negative charge is delocalized onto the pyridine nitrogen, stabilizing the transition state.[1] Attack at C3 is energetically unfavorable.

-

Stoichiometry: A large excess of piperazine (3–5 equivalents) is strictly required to prevent the formation of the bis-aryl byproduct (where one piperazine molecule reacts with two pyridine rings).

Step-by-Step Protocol

Scale: 10 mmol | Yield Target: >85%

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (4.30 g, 50.0 mmol, 5.0 equiv) in acetonitrile (MeCN, 40 mL).

-

Note: MeCN is chosen for its polarity and ease of removal. DMSO is an alternative for larger scales but requires harder workup.

-

-

Addition: Add potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv) as a proton scavenger.

-

Initiation: Add 2,3-difluoropyridine (1.15 g, 10.0 mmol, 1.0 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material (2,3-difluoropyridine) should disappear completely.[1]

-

-

Workup:

-

Cool reaction to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KF byproduct).

-

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Resuspend the residue in Dichloromethane (DCM) (50 mL) and wash with Water (3 x 20 mL) to remove excess unreacted piperazine.[1] Crucial: Piperazine is highly water-soluble; this step purifies the product without chromatography.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(3-fluoropyridin-2-yl)piperazine as a pale yellow oil or low-melting solid.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the SₙAr reaction mechanism and the downstream application of 3-FPP in constructing "Long-Chain Arylpiperazine" (LCAP) ligands.

Figure 1: Reaction pathway from starting materials to the final pharmacophore, highlighting the crucial Meisenheimer stabilization and downstream application.[1]

Pharmacological Significance[1][3][7][8][9]

The "Arylpiperazine Rule"

In GPCR medicinal chemistry, the arylpiperazine moiety acts as a primary anchor.[1] The protonated nitrogen of the piperazine (at physiological pH) forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane binding pocket of aminergic receptors (5-HT, Dopamine).[1]

The Fluorine Effect (SAR)

Why use the 3-fluoro derivative specifically?

-

Metabolic Blocking: The C3 position is a metabolic "soft spot" on the pyridine ring. Fluorination blocks oxidative metabolism (hydroxylation) at this site, extending the half-life (

) of the drug.[1] -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, ensuring it remains neutral at physiological pH. This prevents non-specific binding and improves membrane permeability compared to more basic pyridine analogs.

-

Selectivity Tuning: The steric bulk and electrostatic field of the fluorine atom can induce a twisted conformation of the aryl-piperazine bond. This specific twist is often required to differentiate between 5-HT1A (agonist activity) and Alpha-1 adrenergic (off-target side effects) receptors.

Known Applications

This scaffold is a bioisostere for the o-methoxyphenylpiperazine found in Way-100635 (5-HT1A antagonist) and the dichlorophenylpiperazine in Aripiprazole (D2 partial agonist). Researchers utilize 3-FPP to create "hybrid" ligands that balance D2 antagonism with 5-HT1A agonism, a profile desired for treating schizophrenia with reduced extrapyramidal side effects [1, 2].

References

-

New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Source: National Institutes of Health (PubMed Central) URL:[1][Link]

-

1-(3-Fluoro-2-pyridinyl)piperazine Compound Summary. Source: PubChem URL:[1][2][Link][1]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Source: MDPI (Molecules) URL:[Link][1]

Sources

1-(3-Fluoropyridin-2-yl)piperazine: A Critical Pharmacophore in CNS Drug Discovery

Topic: 1-(3-Fluoropyridin-2-yl)piperazine: Technical Guide & Monograph Content Type: Technical Reference / Medicinal Chemistry Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

1-(3-Fluoropyridin-2-yl)piperazine (CAS: 85386-84-1) is a heterocyclic building block extensively utilized in the synthesis of neuroactive agents. Structurally, it consists of a piperazine ring attached to the 2-position of a pyridine ring, which bears a fluorine atom at the 3-position.

This specific substitution pattern is highly valued in medicinal chemistry for two reasons:

-

Metabolic Stability: The fluorine atom at the 3-position blocks oxidative metabolism (Phase I) at a typically labile site.

-